

Physical and chemical properties of 2-methyl-7-quinolinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylquinolin-7-ol

Cat. No.: B176218

[Get Quote](#)

An In-depth Technical Guide to 2-Methyl-7-Quinolinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-7-quinolinol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted data, information on related compounds, and established chemical principles to offer a thorough profile. It includes key identifiers, predicted physicochemical properties, a detailed, adaptable experimental protocol for its synthesis via the Doebner-von Miller reaction, and a discussion of the potential biological activities based on structurally similar molecules. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of quinoline derivatives.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant biological and pharmaceutical activities. Their diverse applications span from antimalarial and anticancer agents to anti-inflammatory and antimicrobial drugs. The substituent pattern on the quinoline

ring plays a crucial role in determining the specific biological effects. 2-Methyl-7-quinolinol, a member of this family, presents a unique substitution pattern with a methyl group at the 2-position and a hydroxyl group at the 7-position, suggesting potential for novel pharmacological activities. This guide consolidates the available information on 2-methyl-7-quinolinol to facilitate further research and development.

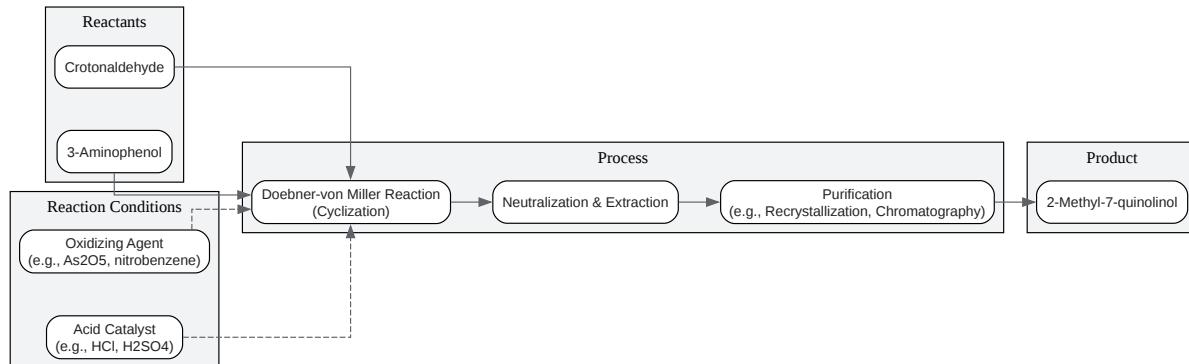
Chemical and Physical Properties

Direct experimental data for 2-methyl-7-quinolinol is not extensively reported in the literature. The following tables summarize key identifiers and predicted physicochemical properties, which provide a valuable starting point for experimental design and characterization.

Identifiers and General Properties

Property	Value	Source
IUPAC Name	2-methylquinolin-7-ol	N/A
CAS Number	165112-03-8	[1]
Molecular Formula	C ₁₀ H ₉ NO	[2]
Molecular Weight	159.19 g/mol	[2]
Canonical SMILES	CC1=CC=C2C=C(C=CC2=N1)O	[2]
InChI Key	Not available	

Predicted Physicochemical Properties


Property	Predicted Value	Source
Boiling Point	$311.7 \pm 22.0 \text{ } ^\circ\text{C}$	[3]
Density	$1.210 \pm 0.06 \text{ g/cm}^3$	[3]
pKa	6.48 ± 0.40	[3]
LogP	2.15	N/A
Melting Point	Not available	
Solubility	Moderately soluble in water, more soluble in organic solvents like ethanol and acetone.	[4]

Synthesis of 2-Methyl-7-Quinolinol

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines.[\[5\]](#) It involves the reaction of an aniline with an α,β -unsaturated carbonyl compound in the presence of an acid catalyst.[\[6\]](#)[\[7\]](#) For the synthesis of 2-methyl-7-quinolinol, 3-aminophenol and crotonaldehyde would be the appropriate starting materials.

Proposed Synthetic Pathway: Doebner-von Miller Reaction

The following diagram illustrates the proposed workflow for the synthesis of 2-methyl-7-quinolinol.

[Click to download full resolution via product page](#)

Doebner-von Miller Synthesis Workflow

Detailed Experimental Protocol (Adapted)

This protocol is adapted from general procedures for the Doeblner-von Miller synthesis and should be optimized for the specific synthesis of 2-methyl-7-quinololinol.

Materials:

- 3-Aminophenol
- Crotonaldehyde
- Concentrated Hydrochloric Acid (or Sulfuric Acid)
- An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride)

- Sodium hydroxide solution (for neutralization)
- Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
- Anhydrous sodium sulfate (or magnesium sulfate) for drying
- Solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-aminophenol in a solution of concentrated hydrochloric acid and water.
- Addition of Reactants: While stirring the solution, slowly add the oxidizing agent. Subsequently, add crotonaldehyde dropwise from the dropping funnel. The reaction is often exothermic and may require external cooling to maintain a controlled temperature.
- Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution until it is basic. This will precipitate the crude product.
- Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent. Combine the organic layers.
- Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-methyl-7-quinolinol.
- Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectral Data (Predicted and Inferred)

No experimentally determined spectra for 2-methyl-7-quinolinol are readily available. The following are predicted and inferred characteristics based on the structure and data from

related compounds.

1H NMR Spectroscopy

- Aromatic Protons (H-3, H-4, H-5, H-6, H-8): Expected to appear as a series of doublets and triplets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the methyl and hydroxyl groups.
- Methyl Protons (2-CH₃): A singlet is expected around δ 2.5-2.7 ppm.
- Hydroxyl Proton (7-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

13C NMR Spectroscopy

- Aromatic Carbons: Aromatic and heteroaromatic carbons are expected in the range of δ 110-160 ppm.
- Methyl Carbon (2-CH₃): Expected to appear around δ 20-25 ppm.

Infrared (IR) Spectroscopy

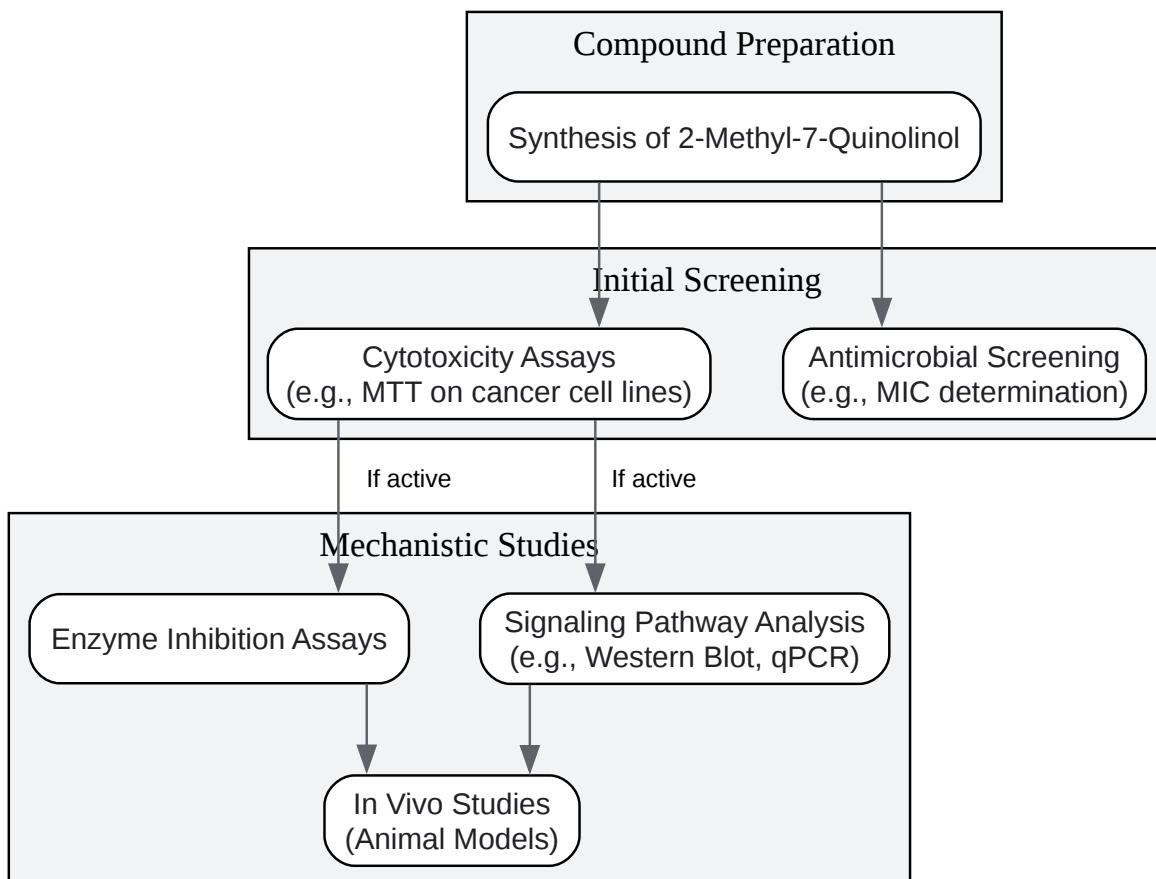
- O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
- C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.
- C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.
- C=C and C=N Stretch (aromatic): Multiple bands in the 1450-1650 cm⁻¹ region.
- C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region.

Mass Spectrometry

- Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 159, corresponding to the molecular weight of 2-methyl-7-quinolinol.

- Fragmentation: Common fragmentation pathways for quinolines include the loss of HCN (27 mass units) and retro-Diels-Alder reactions of the heterocyclic ring.

Potential Biological Activity and Signaling Pathways


While there is no specific research on the biological activity of 2-methyl-7-quinolinol, the activities of structurally related 7-hydroxyquinoline derivatives provide valuable insights into its potential therapeutic applications.

Known Activities of 7-Hydroxyquinoline Derivatives

- Antimicrobial and Antifungal Activity: Many 8-hydroxyquinoline derivatives are known for their potent antimicrobial and antifungal properties, which are often attributed to their ability to chelate metal ions essential for microbial growth.[\[8\]](#)[\[9\]](#) 7-Hydroxyquinoline itself has been studied for its antimicrobial and antioxidant properties.[\[4\]](#)
- Anticancer Activity: Various quinoline derivatives have demonstrated significant cytotoxic effects against different cancer cell lines.[\[10\]](#) The mechanisms of action are diverse and can include the inhibition of enzymes like topoisomerases and kinases, or the induction of apoptosis.[\[11\]](#)[\[12\]](#)
- Enzyme Inhibition: Quinoline-based compounds have been identified as inhibitors of a wide range of enzymes, including proteasomes and DNA methyltransferases.[\[11\]](#)[\[12\]](#)

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, 2-methyl-7-quinolinol could potentially interact with various signaling pathways. For instance, if it possesses anticancer properties, it might modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. A hypothetical workflow for investigating the biological activity of 2-methyl-7-quinolinol is presented below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-7-hydroxyquinoline | 165112-03-8 [chemicalbook.com]
- 2. 2-Methylquinolin-7-ol | C10H9NO | CID 135451969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-7-hydroxyquinoline CAS#: 165112-03-8 [m.chemicalbook.com]

- 4. CAS 580-20-1: 7-Hydroxyquinoline | CymitQuimica [cymitquimica.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-methyl-7-quinolinol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176218#physical-and-chemical-properties-of-2-methyl-7-quinolinol\]](https://www.benchchem.com/product/b176218#physical-and-chemical-properties-of-2-methyl-7-quinolinol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com